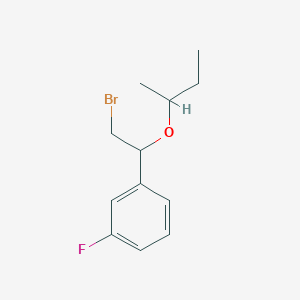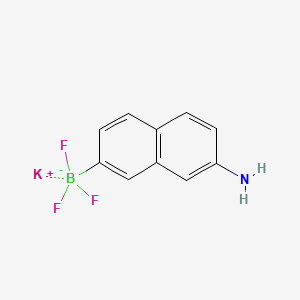
Potassium (7-aminonaphthalen-2-yl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (7-aminonaphthalen-2-yl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (7-aminonaphthalen-2-yl)trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride. The general reaction can be represented as: [ \text{RB(OH)}_2 + \text{K[HF}_2] \rightarrow \text{K[RBF}_3] ] In this reaction, the boronic acid reacts with potassium bifluoride to form the trifluoroborate salt .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (7-aminonaphthalen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include boronic acids, boranes, and substituted organoboron compounds .
Wissenschaftliche Forschungsanwendungen
Potassium (7-aminonaphthalen-2-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which potassium (7-aminonaphthalen-2-yl)trifluoroborate exerts its effects involves its role as a nucleophile in various chemical reactions. The trifluoroborate anion acts as a nucleophilic partner, facilitating the formation of carbon-carbon bonds in the presence of electrophiles. This mechanism is particularly important in Suzuki-Miyaura coupling reactions, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl products .
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Comparison: Potassium (7-aminonaphthalen-2-yl)trifluoroborate is unique due to its specific structure, which includes an aminonaphthyl group. This structural feature imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. For example, potassium phenyltrifluoroborate is commonly used in similar reactions but lacks the amino functionality, which can influence the reactivity and applications of the compound .
Eigenschaften
Molekularformel |
C10H8BF3KN |
|---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
potassium;(7-aminonaphthalen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H8BF3N.K/c12-11(13,14)9-3-1-7-2-4-10(15)6-8(7)5-9;/h1-6H,15H2;/q-1;+1 |
InChI-Schlüssel |
XUTOVDYJFCTFDY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)C=CC(=C2)N)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




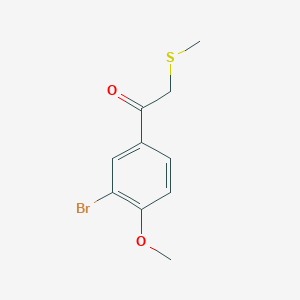
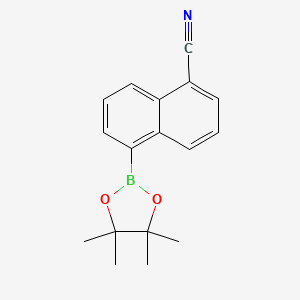
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
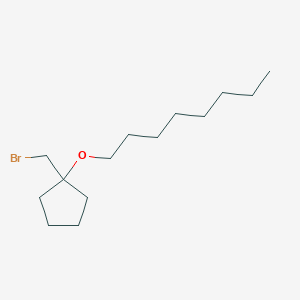
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
